molecular formula C21H27NO3 B4297073 2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine CAS No. 5776-41-0

2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B4297073
CAS No.: 5776-41-0
M. Wt: 341.4 g/mol
InChI Key: MBESGPPOUMTCCH-UHFFFAOYSA-N
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Description

2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine is a complex organic compound belonging to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms This particular compound is characterized by its ethoxy and methoxy substituents on the phenyl ring, as well as diethyl groups on the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-ethoxy-3-methoxybenzaldehyde and diethylamine.

    Formation of Schiff Base: The aldehyde reacts with diethylamine under acidic conditions to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as para-toluenesulfonic acid, to form the benzoxazine ring.

    Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For controlled synthesis and high purity.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Optimization of Reaction Conditions: Temperature, pressure, and catalyst concentration are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the benzoxazine ring, potentially opening the ring and forming amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic catalysts like sulfuric acid or Lewis acids for substitution reactions.

Major Products

    Oxidation: Formation of 4-ethoxy-3-methoxybenzoic acid.

    Reduction: Formation of 4-ethoxy-3-methoxyphenethylamine.

    Substitution: Introduction of halogens, nitro groups, or alkyl groups on the phenyl ring.

Scientific Research Applications

Chemistry

    Polymer Science: Used as a monomer in the synthesis of high-performance polymers with excellent thermal stability and mechanical properties.

    Catalysis: Acts as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

    Drug Development: Potential precursor for pharmaceuticals due to its ability to interact with biological targets.

    Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.

Medicine

    Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Diagnostic Tools: Utilized in the development of imaging agents for medical diagnostics.

Industry

    Coatings and Adhesives: Incorporated into formulations for advanced coatings and adhesives due to its robust chemical structure.

    Electronics: Used in the production of insulating materials for electronic components.

Mechanism of Action

The mechanism by which 2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine exerts its effects involves:

    Molecular Targets: Interacts with enzymes, receptors, or nucleic acids, depending on its application.

    Pathways: Modulates biochemical pathways such as signal transduction, gene expression, or metabolic processes.

    Binding Interactions: Forms hydrogen bonds, hydrophobic interactions, or covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethoxy-3-methoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine
  • 4-ethoxy-3-methoxyphenethylamine
  • 4-ethoxy-3-methoxybenzoic acid

Uniqueness

  • Structural Features : The presence of both ethoxy and methoxy groups on the phenyl ring, combined with diethyl groups on the benzoxazine ring, makes it unique.
  • Chemical Properties : Exhibits distinct reactivity patterns due to its specific substituents.
  • Applications : Its versatility in various fields, from polymer science to medicine, highlights its unique potential compared to similar compounds.

This comprehensive overview provides a detailed understanding of 2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,2-dihydro-3,1-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-5-21(6-2)16-10-8-9-11-17(16)22-20(25-21)15-12-13-18(24-7-3)19(14-15)23-4/h8-14,20,22H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBESGPPOUMTCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC=CC=C2NC(O1)C3=CC(=C(C=C3)OCC)OC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80411130
Record name ST048280
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80411130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5776-41-0
Record name ST048280
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80411130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine
Reactant of Route 2
Reactant of Route 2
2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine
Reactant of Route 3
2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine
Reactant of Route 4
2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine
Reactant of Route 5
2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine
Reactant of Route 6
2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine

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